molecular formula C22H22ClFO4 B2664718 Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 498569-64-5

Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2664718
CAS No.: 498569-64-5
M. Wt: 404.86
InChI Key: SYIRUOSQVNKRQQ-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate” is a complex organic molecule. It contains a benzofuran ring, which is a type of aromatic organic compound that consists of a fused benzene and furan ring. Attached to this ring are ethyl, tert-butyl, and methoxy functional groups, as well as a carboxylate ester group. The methoxy group is further connected to a chloro-fluoro-substituted phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the various functional groups, and the connectivity between them. Unfortunately, without specific data or an experimental study on this compound, a detailed molecular structure analysis is not possible .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzofuran ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, or other typical ester reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate ester group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Catalytic Applications

Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound that may find utility in various synthetic and catalytic contexts, given its structural features. While the direct applications of this exact compound in scientific research are not widely reported, the literature provides insights into related chemical structures and functional groups that suggest potential avenues for its application.

For instance, the compound's resemblance to intermediates in catalytic processes, such as those involved in the methoxycarbonylation of aryl chlorides, suggests it could be of interest in developing new catalyst systems. Palladium complexes of bis(di-tert-butylphosphinomethyl)benzene have shown good activity for the methoxycarbonylation of activated aryl chlorides, leading to the production of esters and acids from unsaturated compounds (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005). This indicates that derivatives of benzofurans with specific substituents may find utility in similar catalytic reactions, possibly enhancing selectivity or activity.

Polymer and Materials Chemistry

In polymer and materials science, derivatives similar to this compound have been investigated for their potential in creating novel materials. For example, the synthesis and characterization of water-soluble dendritic macromolecules with stiff, hydrocarbon interiors have utilized tert-butyl esters and carboxylic acids as functional groups to modify solubility and material properties (Pesak, Moore, & Wheat, 1997). This suggests the potential of this compound in the development of novel polymers or materials with tailored properties.

Advanced Functional Materials

The study of organic bulk heterojunction solar cells, for instance, demonstrates the role of specific molecular modifications in manipulating the self-assembly and stability of the photoactive layer (Chen, Tian, & Chen, 2014). This highlights how molecules with particular ester and ether functionalities can influence material performance in electronic devices, suggesting potential applications for this compound in electronics or photovoltaics.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it exhibits desirable properties, it could be further studied and potentially developed into a pharmaceutical drug or used in other applications .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFO4/c1-5-26-21(25)19-16-11-15(8-9-18(16)28-20(19)22(2,3)4)27-12-13-6-7-14(24)10-17(13)23/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIRUOSQVNKRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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